molecular formula C16H34O B030547 2-Hexyl-1-decanol CAS No. 2425-77-6

2-Hexyl-1-decanol

Cat. No.: B030547
CAS No.: 2425-77-6
M. Wt: 242.44 g/mol
InChI Key: XULHFMYCBKQGEE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyldecanol can be synthesized through the Guerbet reaction, which involves the condensation of two alcohol molecules in the presence of a catalyst. This reaction typically uses a base such as sodium or potassium hydroxide and a high temperature to facilitate the formation of the branched alcohol .

Industrial Production Methods: In industrial settings, hexyldecanol is often produced from natural sources such as coconut oil, palm oil, and soybean oil. The process involves the hydrogenation of fatty acids or fatty acid esters derived from these oils. The hydrogenation process is carried out under high pressure and temperature in the presence of a metal catalyst, such as nickel or palladium .

Chemical Reactions Analysis

Types of Reactions: Hexyldecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lubricants and Greases

2-Hexyl-1-decanol is used as a lubricant additive due to its ability to enhance the performance of lubricants in various applications, including automotive and industrial machinery. It improves the viscosity index and stability of lubricants under extreme conditions .

Coatings and Paints

This compound is utilized in the formulation of paints and coatings, providing improved wetting and spreading properties. Its incorporation into coatings enhances durability and resistance to environmental factors .

Cosmetics and Personal Care Products

This compound serves as a solvent and skin conditioning agent in various cosmetic formulations. Its humectant properties help retain moisture in skin care products, making it a valuable ingredient in lotions and creams .

Agricultural Applications

Research indicates that this compound plays a role in pest management. It has been identified as a volatile compound that influences insect behavior, particularly in attracting or repelling pests like aphids . This property can be harnessed for developing eco-friendly pest control strategies.

Case Study: Insect Behavior Modification

A study highlighted the use of this compound in influencing the behavior of the black bean aphid (Aphis fabae). The compound was shown to elicit significant behavioral responses, which could be leveraged to improve pest management strategies through the development of attractants or repellents .

Case Study: Extraction Techniques

In analytical chemistry, this compound has been employed in parallel artificial liquid membrane extraction (PALME) techniques for isolating non-polar acidic drugs from human plasma. This method demonstrates its utility in pharmaceutical applications, particularly for drug analysis and development .

Environmental Impact

The environmental release of this compound can occur from its use in various consumer products such as cleaning agents, automotive care products, and paints. However, its biodegradability suggests that it poses a lower risk compared to other synthetic compounds .

Summary Table of Applications

Application AreaSpecific UsesBenefits
LubricantsAutomotive and industrial lubricantsEnhanced viscosity index
CoatingsPaints and protective coatingsImproved durability
CosmeticsSkin care productsMoisture retention
AgriculturePest managementBehavioral modification of pests
Analytical ChemistryDrug extraction techniquesEfficient isolation of compounds

Mechanism of Action

Hexyldecanol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Chemical and Physical Properties

2-Hexyl-1-decanol (CAS 2425-77-6) is a branched primary alcohol with the molecular formula C₁₆H₃₄O and a molecular weight of 242.44 g/mol. Key physical properties include:

  • Boiling point : 193–197°C at 33 mmHg
  • Density : 0.836 g/mL at 25°C
  • Refractive index : 1.449
  • Melting point : −21 to −15°C
  • Flash point : 113°C

Structural and Functional Analogues

2-Hexyl-1-Octanol (CAS 0-00-0)

  • Structure: Shorter carbon chain (C₁₄H₃₀O) with a hexyl branch on the octanol backbone .
  • Applications: Used alongside this compound in SVM classifiers for human scent differentiation, primarily derived from cosmetic products .
  • Key difference : Lower molecular weight (214 g/mol vs. 242.44 g/mol) and reduced hydrophobicity .

2-Octyl-1-Decanol (CAS N/A)

  • Structure: Decanol backbone with an octyl branch .
  • Food chemistry: In Xiangxi yellow cattle meat, 2-octyl-1-decanol concentrations (3,314.86–5,637.14 ng/g) were significantly higher than this compound (2,523.30–2,972.66 ng/g), suggesting stronger flavor contributions .
  • Stability: Degrades completely at 25°C in rice storage, while this compound persists at reduced levels .

1-Hexadecanol (Cetyl Alcohol, CAS 36653-82-4)

  • Structure : Linear C₁₆ alcohol .
  • Applications: Widely used in cosmetics and pharmaceuticals as a thickener. Unlike this compound, it lacks branching, resulting in higher melting points (~49°C) and lower biodegradability .

2-Ethyl-1-Hexanol (CAS 104-76-7)

  • Structure : Shorter branched alcohol (C₈H₁₈O) .
  • Industrial use: Primarily in plasticizers and coatings. Higher volatility (VP: 0.07 hPa) compared to this compound (VP: 0.004 hPa at 38°C), affecting occupational exposure limits .

Comparative Data Table

Property This compound 2-Octyl-1-Decanol 1-Hexadecanol 2-Ethyl-1-Hexanol
Molecular Formula C₁₆H₃₄O C₁₈H₃₈O C₁₆H₃₄O C₈H₁₈O
Molecular Weight (g/mol) 242.44 270.49 242.44 130.23
Boiling Point (°C) 193–197 (33 mmHg) >294 344 184–185
Density (g/mL) 0.836 N/A 0.817 0.833
Applications Surfactants, cosmetics Meat flavor compounds Cosmetics, pharmaceuticals Plasticizers, coatings
Biodegradability High (enzyme-cleavable) Moderate Low Low
Toxicity (NOAEL) Not established N/A >1,000 mg/kg (oral) 50 mg/kg (oral)

Key Research Findings

Biodegradability: Histidine-surfactants derived from this compound exhibit >90% enzymatic cleavage by trypsin within 24 hours, outperforming linear alcohols like 1-hexadecanol .

Thermal Stability: In high-moisture rice, this compound levels decrease from 1.87 ± 0.17 to 1.10 ± 0.33 ng/g at 25°C, while 2-octyl-1-decanol degrades completely .

Flavor Contribution: In meat, this compound concentrations are non-significant (n.s.) compared to 2-octyl-1-decanol, which correlates with desirable sensory attributes .

Biological Activity

2-Hexyl-1-decanol, a long-chain fatty alcohol with the chemical formula C16H34O, has garnered attention in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and other relevant properties. The findings are supported by data tables and case studies from diverse sources.

This compound is a branched-chain fatty alcohol that exhibits unique physicochemical properties, making it suitable for various applications in pharmaceuticals, cosmetics, and agriculture. Its structure contributes to its hydrophobic characteristics and biocompatibility.

PropertyValue
Molecular FormulaC16H34O
Molecular Weight242.46 g/mol
Boiling Point270 °C
Density0.83 g/cm³
SolubilityInsoluble in water

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study assessed its ability to inhibit lipid peroxidation and scavenge free radicals, demonstrating a dose-dependent response.

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)Percentage Inhibition (%)
5020
10045
20070

The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that this compound could be a potential candidate for developing antimicrobial agents, particularly in food preservation and medical applications .

Biocompatibility and Toxicity

The biocompatibility of this compound has been assessed in various studies. A study involving Lactobacillus reuteri revealed that while high concentrations of decanol mixtures could reduce cell viability, the presence of this compound showed relatively low toxicity.

Table 4: Toxicity Assessment of Solvent Mixtures Including this compound

Solvent Mixture CompositionExcess Mortality Rate (EMR) h⁻¹Survival Ratio (X/X*) at 5 h
20% TOA + 40% Decanol + 40% DodecaneLow0.833 ± 0.027
20% TOA + 40% Hexyl-1-decanol + DodecaneLow0.867 ± 0.126

These results indicate that mixtures containing this compound are relatively safe for microbial cells, suggesting potential applications in biotechnological processes .

Case Study: Antioxidant and Antimutagenic Activities

A study focused on the antioxidant and antimutagenic activities of various fractions from Rhododendron arboreum leaves found that the presence of compounds like this compound contributed to significant reductions in mutagenicity when tested against known mutagens such as sodium azide. The results highlighted the compound's potential role in cancer prevention strategies due to its ability to protect DNA from oxidative damage .

Case Study: Behavioral Responses in Insects

In pest management research, it was found that compounds including this compound elicited behavioral responses in C. pallens, an aphid species. The compound acted as an attractant, demonstrating its utility in developing eco-friendly pest control strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hexyl-1-decanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via the Guerbet reaction, which involves condensation of primary alcohols under basic catalysis (e.g., alkali metals or metal oxides). Key parameters include temperature (typically 150–200°C), catalyst loading (5–10 wt%), and reaction time (6–24 hrs). Yield optimization requires inert atmospheres to prevent oxidation and rigorous control of byproduct formation (e.g., aldehydes). Purity is assessed using GC-MS or HPLC, with column chromatography often employed for purification . Challenges include side reactions (e.g., dehydration) and catalyst deactivation, necessitating post-reaction quenching and filtration .

Q. How can researchers characterize the physicochemical properties of this compound for solvent applications?

  • Methodological Answer : Critical properties include:

  • Density (0.836 g/mL at 25°C) and refractive index (1.449), measured via densitometers and refractometers.
  • Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of -21 to -15°C and boiling point of 193–197°C at 33 mmHg.
  • Solvent compatibility : Tested via Hansen solubility parameters to determine efficacy in nonpolar systems (e.g., lipid extraction). Its branched structure enhances solubility in hydrophobic matrices, as demonstrated in PALME (Parallel Artificial Liquid Membrane Extraction) for drug analysis .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column is standard. Sample preparation often involves liquid-liquid extraction (LLE) using hexane or dichloromethane. For trace analysis, solid-phase microextraction (SPME) coupled with GC-FID improves sensitivity. Quantification requires internal standards (e.g., deuterated analogs) to correct for matrix effects. Recent studies also employ NMR (¹H and ¹³C) for structural confirmation, particularly in plant-derived extracts .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s ecological impact across studies?

  • Methodological Answer : Discrepancies arise from variability in test organisms (e.g., algae vs. fish) and exposure durations. For example, while in vitro assays show low acute toxicity (EC50 >100 mg/L for Daphnia magna), chronic exposure studies in benthic organisms suggest bioaccumulation risks due to its log Kow (~6.2). Researchers must standardize test protocols (e.g., OECD guidelines) and account for environmental degradation products (e.g., oxidation to carboxylic acids). Multivariate analysis can isolate confounding variables like pH or temperature .

Q. What experimental designs mitigate thermal degradation risks during high-temperature applications of this compound?

  • Methodological Answer : Above 160°C, this compound undergoes decomposition, releasing toxic aldehydes (e.g., hexanal). Mitigation strategies include:

  • Inert atmospheres (N₂ or Ar) to suppress oxidative pathways.
  • Catalytic inhibitors (e.g., BHT antioxidants) to stabilize the alcohol.
  • Real-time monitoring : Thermogravimetric analysis (TGA) coupled with FTIR detects degradation products. Safety protocols mandate fume hoods and respiratory protection (EN 143 standards) during handling .

Q. How does this compound’s branching influence its pharmacological interactions in membrane studies?

  • Methodological Answer : The branched alkyl chain disrupts lipid bilayer packing, enhancing membrane fluidity. Studies using fluorescence anisotropy or ESR spectroscopy reveal increased permeability to small molecules (e.g., NSAIDs). However, contradictory results in proton-coupled transport assays suggest concentration-dependent effects. Researchers should employ molecular dynamics simulations (e.g., CHARMM force fields) to model lipid-alcohol interactions and validate with in vitro permeability assays (e.g., PAMPA) .

Q. What statistical approaches address variability in this compound’s bioactivity across geographical sources?

  • Methodological Answer : In wine aroma studies, this compound levels showed no significant regional differences (p >0.05) via Duncan’s multiple range test. However, meta-analyses of agricultural data require mixed-effects models to account for soil composition and climate variables. Bootstrapping or permutation tests improve robustness in small-sample studies .

Q. Research Gaps and Future Directions

Q. What are the understudied environmental fate pathways of this compound?

  • Key Gaps : Limited data exist on photodegradation kinetics or microbial metabolism in aquatic systems. Prioritize LC-MS/MS studies to identify transformation products and ecotoxicology assays with sediment-dwelling organisms .

Q. How can this compound’s role in green chemistry be optimized?

  • Opportunities : As a bio-based solvent, its synthesis from renewable fatty alcohols (e.g., coconut oil derivatives) aligns with circular economy principles. Life-cycle assessments (LCA) and techno-economic analyses are needed to benchmark against petroleum-derived alternatives .

Properties

IUPAC Name

2-hexyldecan-1-ol
Source PubChem
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InChI

InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULHFMYCBKQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H34O
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DSSTOX Substance ID

DTXSID1041265
Record name 2-Hexyl-1-decanol
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Molecular Weight

242.44 g/mol
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Physical Description

Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS]
Record name 1-Decanol, 2-hexyl-
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Record name 2-Hexyl-1-decanol
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CAS No.

2425-77-6
Record name 2-Hexyl-1-decanol
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Record name 2-hexyldecan-1-ol
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Synthesis routes and methods I

Procedure details

2-methyl-1-heptadecanol; 2-ethyl-1-hexadecanol;
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Synthesis routes and methods II

Procedure details

The ester oil of claim 1 being the monoisopalmitic acid-di-n-C8-10 alkanoic acid ester of trimethylolpropane, said isopalmitic acid being obtained by the oxidation of 2-hexyldecanol formed from n-octanol by the Guerbet synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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